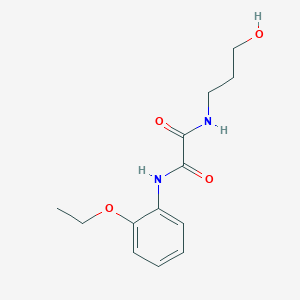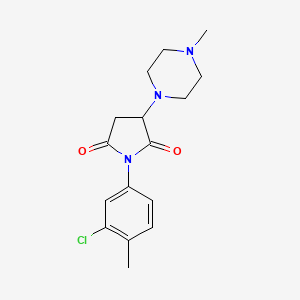
3-(2,2-dichlorovinyl)-2,2-dimethyl-N-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including acylation, amidogen, and hydroxymethylation reactions, to obtain the desired product confirmed by elemental analysis, IR, 1H NMR, and MS techniques. Stereochemical and chiral aspects are crucial in the synthesis, with methods developed to selectively produce cis-isomers of related 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids (Shen De-long, 2008); (K. Kondo et al., 1980).
Molecular Structure Analysis
The molecular structure of similar compounds shows significant details such as space group, bond lengths, angles, and molecular conformation, determined through X-ray diffraction analysis. The arrangement of substituents around the cyclopropane ring plane plays a crucial role in defining the physical and chemical properties of these compounds (Fan-yong Yan & Dongqing Liu, 2007).
Chemical Reactions and Properties
The chemical reactions involving 3-(2,2-dichlorovinyl)-2,2-dimethyl-N-phenylcyclopropanecarboxamide and related compounds are characterized by their reactivity towards various nucleophiles and electrophiles. The formation of diastereoisomers and their resolution, as well as the ability to undergo stereo-specific transformations, highlights the compound's versatile chemical behavior (P. E. Burt et al., 1974).
Physical Properties Analysis
The physical properties, including crystal structure, melting points, and solubility, are influenced by the molecular structure and stereochemistry of the compound. The specific arrangement of atoms and substituents affects the compound's physical state and its interaction with light and other substances (Yasuo Nakada et al., 1979).
Chemical Properties Analysis
The chemical properties of this compound are defined by its reactivity patterns, such as its ability to participate in addition reactions, its electrophilic and nucleophilic characteristics, and its stability under various conditions. The compound's reactivity towards different chemical agents provides insights into its potential applications and handling requirements (G. Hen, 1987).
安全和危害
作用机制
Target of Action
The primary target of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide is the sodium channel protein type 1 subunit alpha in humans . This protein plays a crucial role in the initiation and propagation of action potentials in neurons.
Mode of Action
The compound acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
It’s known that the compound’s action on sodium channels disrupts normal neuronal activity, leading to paralysis and death in pests .
Pharmacokinetics
Based on its chemical properties, it is expected to have low aqueous solubility and relatively high volatility . These properties could impact its bioavailability and distribution within the body.
Result of Action
The primary result of the compound’s action is the paralysis and death of pests . On a molecular level, this is achieved through the disruption of sodium channel function, leading to a breakdown in neuronal communication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its relatively high volatility suggests that it may be prone to evaporation under certain environmental conditions . Additionally, it is moderately mobile in the environment, which could influence its distribution and efficacy .
属性
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c1-14(2)10(8-11(15)16)12(14)13(18)17-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBJZTYMMVHZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=CC=C2)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5015255.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5015270.png)
![sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate](/img/structure/B5015277.png)
![6-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5015278.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5015286.png)

![2-(4-bromophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5015303.png)

![2-ethoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5015318.png)
![7-(4-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5015319.png)
![N-{4-[(4-hydroxy-3,5-diisopropylphenyl)amino]phenyl}acetamide](/img/structure/B5015341.png)
![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5015342.png)